molecular formula C12H11N B1448253 Diphenyl-2,2',4,4',6,6'-D6-amine CAS No. 99234-91-0

Diphenyl-2,2',4,4',6,6'-D6-amine

Cat. No.: B1448253
CAS No.: 99234-91-0
M. Wt: 175.26 g/mol
InChI Key: DMBHHRLKUKUOEG-MWJWXFQUSA-N
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Description

Diphenyl-2,2’,4,4’,6,6’-D6-amine is a deuterated derivative of diphenylamine, where six hydrogen atoms are replaced by deuterium atoms. This compound is known for its stability and is used in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-2,2’,4,4’,6,6’-D6-amine typically involves the deuteration of diphenylamine. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms using deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of Diphenyl-2,2’,4,4’,6,6’-D6-amine follows similar principles but on a larger scale. The process involves the use of high-pressure deuterium gas and a suitable catalyst to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-2,2’,4,4’,6,6’-D6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the deuterium atoms remain intact.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced amines from reduction, and substituted aromatic compounds from substitution reactions .

Scientific Research Applications

Diphenyl-2,2’,4,4’,6,6’-D6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Investigated for its potential in drug development, particularly in understanding pharmacokinetics and metabolic pathways.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other organic compounds

Mechanism of Action

The mechanism of action of Diphenyl-2,2’,4,4’,6,6’-D6-amine involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The presence of deuterium atoms can influence the compound’s pharmacokinetic and metabolic profiles, potentially leading to altered absorption, distribution, metabolism, and excretion properties.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: The non-deuterated form, commonly used in similar applications but lacks the stability provided by deuterium.

    Diphenyl-2,2’,4,4’,6,6’-methylamine-d6: Another deuterated derivative with similar properties but different substitution patterns.

Uniqueness

Diphenyl-2,2’,4,4’,6,6’-D6-amine is unique due to its high stability and the presence of deuterium atoms, which make it an excellent candidate for studies requiring stable isotope labeling. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBHHRLKUKUOEG-MWJWXFQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])NC2=C(C=C(C=C2[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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